molecular formula C4H6Cl2S B14549965 Thiophene, 2,3-dichlorotetrahydro- CAS No. 61767-98-4

Thiophene, 2,3-dichlorotetrahydro-

Cat. No.: B14549965
CAS No.: 61767-98-4
M. Wt: 157.06 g/mol
InChI Key: FHQAKOMPHXCFQV-UHFFFAOYSA-N
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Description

Thiophene, 2,3-dichlorotetrahydro- is a saturated five-membered sulfur heterocycle (tetrahydrothiophene) with chlorine substituents at the 2- and 3-positions. Its molecular formula is C₄H₆Cl₂S, distinguishing it from unsaturated thiophene derivatives. The tetrahydro backbone eliminates π-conjugation, altering electronic properties compared to aromatic analogs like thiophene (C₄H₄S) . Chlorination introduces electronegative substituents, enhancing reactivity and influencing applications in pharmaceuticals or materials science.

Properties

CAS No.

61767-98-4

Molecular Formula

C4H6Cl2S

Molecular Weight

157.06 g/mol

IUPAC Name

2,3-dichlorothiolane

InChI

InChI=1S/C4H6Cl2S/c5-3-1-2-7-4(3)6/h3-4H,1-2H2

InChI Key

FHQAKOMPHXCFQV-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C1Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

Chlorination typically occurs under anhydrous conditions at temperatures ranging from 0°C to 25°C to prevent overhalogenation. A molar ratio of 2:1 (Cl₂:sulfolane) ensures complete di-substitution, with reaction completion monitored via gas chromatography. For example, a 92.5% yield of 1,2,3-trichloropropane—a structurally analogous compound—was achieved using Cl₂ at 25°C. While direct data for the thiophene derivative is limited, analogous systems suggest comparable efficiency when the sulfolane backbone is substituted with chlorine.

Solvent-Free Industrial Processes

Recent patents emphasize solvent-free protocols to reduce production costs and environmental impact. In one method, tetrahydrothiophene 1,1-dioxide is reacted with gaseous Cl₂ in a continuous flow reactor, achieving 75% conversion within 5 hours. The absence of solvents simplifies product isolation, as excess Cl₂ is removed under reduced pressure, leaving the dichlorinated product in >96% purity.

Catalytic Dehydrohalogenation of Halogenated Precursors

An alternative approach involves the dehydrohalogenation of 3,4-dihalotetrahydrothiophene-2,5-dicarboxylic acid diesters, as detailed in U.S. Patent 5,093,504. This method enables precise control over substituent positioning through sequential halogenation and elimination steps.

Halogenation and Elimination Mechanism

  • Halogenation : Tetrahydrothiophene-2,5-dicarboxylic acid diesters react with 2–4 equivalents of Cl₂ or SO₂Cl₂ at 70°C–130°C, forming 3,4-dichloro intermediates.
  • Dehydrohalogenation : Treatment with metal catalysts (e.g., CuCl₂) induces β-elimination, yielding the unsaturated thiophene backbone. For instance, 2,5-bis[5-tert-butylbenzoxazolyl-(2')]thiophene was synthesized in 94.1% yield using this method.

Catalytic Optimization

The use of phase-transfer catalysts like TEBA (triethylbenzylammonium chloride) enhances reaction rates and selectivity. In dichloropropylene synthesis, TEBA increased yields from 72.5% to 75.7% by stabilizing the transition state during Cl⁻ elimination. Applied to thiophene systems, this strategy could mitigate side reactions such as ring-opening or polysubstitution.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern facilities employ automated flow reactors to optimize temperature control and mixing efficiency. For example, a 1,000-g batch of chlorallylene was converted to 1,2,3-trichloropropane in 93% yield using a chilled brine-cooled reactor. Similar systems could adapt to thiophene derivatives by modulating residence times and Cl₂ flow rates.

Solvent and Catalyst Recovery

Ethanol-water mixtures (1:1 v/v) effectively separate organic and aqueous phases post-reaction, enabling catalyst recycling. This reduces waste generation and aligns with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Temperature Range Yield (%) Purity (%) Key Advantage
Direct Cl₂ Chlorination 0°C–25°C 75–92.5 >96 Solvent-free, scalable
Catalytic Dehydrohalogenation 70°C–130°C 72.5–94.1 95–96.8 Precise regiocontrol
Continuous Flow 25°C 93 93.5 High throughput

Data synthesized from Refs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene (C₄H₄S)

  • Structure : Aromatic, unsaturated five-membered ring with one sulfur atom.
  • Electronic Properties : High π-conjugation enables applications in organic electronics and conductive polymers .
  • Reactivity : Electrophilic substitution occurs preferentially at the 2-position due to aromatic stabilization.
  • Applications : Widely used in dyes, pharmaceuticals, and organic semiconductors .

Key Difference : Unlike 2,3-dichlorotetrahydrothiophene, thiophene’s aromaticity confers thermal stability and distinct electronic behavior.

Tetrahydrothiophene (Thiolane, C₄H₈S)

  • Structure : Saturated analog of thiophene, lacking π-conjugation.
  • Electronic Properties : Reduced delocalization due to single bonds; lower polarizability compared to aromatic analogs .
  • Reactivity : Prone to ring-opening reactions (e.g., oxidation to sulfoxides or sulfones).
  • Applications: Solvent in industrial processes and precursor in organosulfur chemistry .

Key Difference : The absence of chlorine substituents in thiolane results in lower electrophilicity compared to 2,3-dichlorotetrahydrothiophene.

2,3-Dichlorothiophene (C₄H₂Cl₂S)

  • Structure : Unsaturated thiophene with chlorine at 2- and 3-positions.
  • Electronic Properties: Chlorine atoms withdraw electron density, reducing aromaticity and altering redox potentials.
  • Reactivity : Enhanced susceptibility to nucleophilic attack due to electron-deficient ring.
  • Applications : Intermediate in agrochemicals and pharmaceuticals .

Key Difference : The unsaturated backbone of 2,3-dichlorothiophene retains π-conjugation, unlike the saturated 2,3-dichlorotetrahydrothiophene.

2,3-Disubstituted Thiophene Derivatives

  • Example : Kinase inhibitors (e.g., 2,3-disubstituted thiophenes in ).
  • Structure : Varied substituents (e.g., alkyl, aryl) at 2- and 3-positions.
  • Biological Activity : Substituent nature dictates pharmacological potency; chlorine may enhance binding affinity via halogen bonding .

Key Insight : Chlorine’s electronegativity in 2,3-dichlorotetrahydrothiophene could mimic bioisosteric effects observed in kinase inhibitors.

Data Table: Comparative Analysis

Compound Molecular Formula Ring Saturation Substituents Conjugation Key Applications References
Thiophene C₄H₄S Unsaturated None Yes Electronics, pharmaceuticals
Tetrahydrothiophene C₄H₈S Saturated None No Solvents, organosulfur synthesis
2,3-Dichlorothiophene C₄H₂Cl₂S Unsaturated Cl at 2,3 Yes Agrochemical intermediates
2,3-Dichlorotetrahydrothiophene C₄H₆Cl₂S Saturated Cl at 2,3 No Potential pharmaceuticals

Research Findings and Implications

  • Electronic Effects : Saturation in 2,3-dichlorotetrahydrothiophene eliminates π-conjugation, reducing polarizability compared to aromatic analogs. However, chlorine substituents enhance electrophilicity, favoring reactions like nucleophilic substitution .
  • Biological Potential: Chlorinated thiophenes exhibit bioactivity (e.g., kinase inhibition in ), suggesting 2,3-dichlorotetrahydrothiophene may serve as a scaffold for drug discovery.
  • Stability Considerations : The saturated ring improves thermal stability over unsaturated analogs, advantageous for industrial applications requiring prolonged reactivity .

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